molecular formula C7H11N3O B10908864 1-Ethyl-5-methyl-1H-pyrazole-4-carboxamide

1-Ethyl-5-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B10908864
M. Wt: 153.18 g/mol
InChI Key: ASQOAGSLLSWLMK-UHFFFAOYSA-N
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Description

1-Ethyl-5-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, characterized by its unique structure, has garnered interest due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-Ethyl-5-methyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl hydrazine with 3-methyl-2-butanone, followed by cyclization and subsequent amide formation. The reaction conditions often involve the use of catalysts and solvents to facilitate the process .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors, improved catalysts, and more efficient purification techniques .

Chemical Reactions Analysis

1-Ethyl-5-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction could produce pyrazoline derivatives .

Mechanism of Action

The mechanism of action of 1-Ethyl-5-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Ethyl-5-methyl-1H-pyrazole-4-carboxamide can be compared with other similar pyrazole derivatives, such as:

    1-Methyl-3-ethyl-1H-pyrazole-4-carboxamide: Similar structure but different substitution pattern, leading to variations in reactivity and biological activity.

    1-Ethyl-5-methyl-1H-pyrazole-3-carboxamide: Positional isomer with different chemical and biological properties.

    1-Methyl-5-ethyl-1H-pyrazole-4-carboxamide: Another structural isomer with distinct characteristics.

Conclusion

This compound is a compound of significant interest due to its versatile applications in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-ethyl-5-methylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-3-10-5(2)6(4-9-10)7(8)11/h4H,3H2,1-2H3,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQOAGSLLSWLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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